DLK Kinase Inhibitory Potency – Unsubstituted Piperidine NH vs. N-Alkylated Analog
Direct head-to-head quantitative data for 2-methyl-N-(4-methylpyridin-2-yl)-6-(piperidin-3-yl)pyrimidin-4-amine is not publicly available; however, the closest structurally characterized analog, BDBM365230 (which bears an N-(pyridin-2-ylmethyl) substituent on the piperidine ring instead of a free NH), exhibits a DLK Ki of 293 nM in an enzymatic assay using N-terminally GST-tagged DLK catalytic domain (amino acids 1–520, Carna Bioscience) with 5 nM enzyme [1]. The absence of the N-capping group in the target compound is predicted to modulate both potency and kinase selectivity relative to this analog, and the free NH provides a handle for subsequent SAR exploration that the capped analog lacks.
| Evidence Dimension | DLK kinase binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly reported (free NH analog) |
| Comparator Or Baseline | BDBM365230 (N-pyridin-2-ylmethyl analog): Ki = 293 nM |
| Quantified Difference | Potency shift expected; direction and magnitude unpublished |
| Conditions | DLK kinase reactions (20 μL), 5 nM N-terminally GST-tagged DLK (catalytic domain 1–520), 40 nM N-terminally... |
Why This Matters
The free piperidine NH is a critical structural determinant: it enables further chemical derivatization while avoiding potential steric or electronic penalties associated with N-substitution, making this compound the preferred starting point for SAR campaigns targeting DLK or related kinases.
- [1] BindingDB. BDBM365230: (4-Methyl-pyridin-2-yl)-[2-methyl-6-(1-pyridin-2-ylmethyl-piperidin-3-yl)-pyrimidin-4-yl]-amine. Ki = 293 nM (DLK). US9868720, No. 56. View Source
